molecular formula C8H9Cl2NO B6260440 2-[(3,4-dichlorophenyl)amino]ethan-1-ol CAS No. 561277-07-4

2-[(3,4-dichlorophenyl)amino]ethan-1-ol

Cat. No.: B6260440
CAS No.: 561277-07-4
M. Wt: 206.07 g/mol
InChI Key: UTCPSRWLEYKSAU-UHFFFAOYSA-N
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Description

2-[(3,4-dichlorophenyl)amino]ethan-1-ol is an organic compound characterized by the presence of a dichlorophenyl group attached to an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorophenyl)amino]ethan-1-ol typically involves the reaction of 3,4-dichloroaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the nucleophilic attack of the amino group on the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dichlorophenyl)amino]ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 2-[(3,4-dichlorophenyl)amino]acetaldehyde or 2-[(3,4-dichlorophenyl)amino]acetone.

    Reduction: Formation of 2-[(3,4-dichlorophenyl)amino]ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorophenyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3,4-dichlorophenyl)methyl]amino]ethan-1-ol
  • 2-amino-1-(3,4-dichlorophenyl)ethan-1-ol
  • 3,4-dichlorophenethylamine

Uniqueness

2-[(3,4-dichlorophenyl)amino]ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

561277-07-4

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

2-(3,4-dichloroanilino)ethanol

InChI

InChI=1S/C8H9Cl2NO/c9-7-2-1-6(5-8(7)10)11-3-4-12/h1-2,5,11-12H,3-4H2

InChI Key

UTCPSRWLEYKSAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCCO)Cl)Cl

Purity

95

Origin of Product

United States

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